![molecular formula C11H10F3NO B3010036 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 67159-42-6](/img/structure/B3010036.png)

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

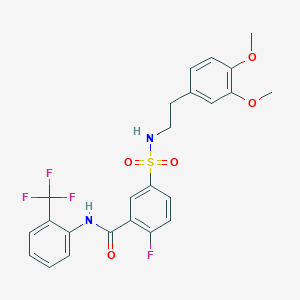

The compound "4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one" is a fluorinated pyrrolidinone derivative. Pyrrolidinones are a class of five-membered lactam structures—a type of cyclic amide—that have diverse applications in medicinal chemistry and organic synthesis due to their bioactivity and synthetic versatility. The trifluoromethyl group attached to the phenyl ring can significantly influence the electronic properties of such compounds, potentially affecting their reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorinated pyrrolidinone derivatives has been explored in various studies. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one followed by catalytic hydrogenation has been used to produce 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which serves as an intermediate in the synthesis of fluorinated structural derivatives . Additionally, multicomponent reactions have been employed to synthesize complex fluorinated spiro compounds, such as 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, demonstrating the versatility of fluorinated pyrrolidinones in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives can be characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of spiro compounds related to pyrrolidinones has been determined, revealing planar conformations and specific envelope conformations of the pyrrolidin ring . The presence of the trifluoromethyl group can influence the geometry and electronic structure of these molecules, as seen in the study of tricarbonylrhenium complexes from pyridyltriazole ligands bearing a 4-substituted phenyl arm .

Chemical Reactions Analysis

The reactivity of pyrrolidinone derivatives can be affected by substituents on the phenyl ring. For instance, the introduction of different functional groups, such as nitro, chloro, or aminophenyl moieties, can alter the electronic properties and influence the photophysical behavior of the compounds . The presence of a trifluoromethyl group is likely to have a similar impact on the reactivity of this compound, although specific reactions involving this exact compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives, including those with trifluoromethyl substituents, can be deduced from their molecular structures and intermolecular interactions. For example, the crystal structures of related compounds show various intermolecular interactions such as C-H···F, C-H···O(nitro), and π-π stacking, which can influence the stability and packing efficiency of the crystal structures . The introduction of strong hydrogen-bonding groups, as seen in carboxylic acid derivatives, can result in markedly different supramolecular structures . These interactions are crucial for understanding the melting points and solubility of these compounds.

Applications De Recherche Scientifique

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of compounds containing the 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one framework have been extensively studied. For instance, Thinagar et al. (2000) focused on the crystal data of a compound with a similar structure, emphasizing its molecular stability and hydrogen bonding patterns (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

Synthesis and Derivative Formation

The synthesis of derivatives of this compound has been a subject of research. Kuznecovs et al. (2020) explored the synthesis of a fluorinated derivative, demonstrating its potential in the formation of complex organic compounds (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020). Additionally, Zhi-li (2011) studied the synthesis of a derivative involving 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine, providing insight into reaction conditions and yields (Zhi-li, 2011).

Organocatalysis and Chemical Reactions

The role of this compound in organocatalysis and chemical reactions has been highlighted in studies like that of Chowdhury and Ghosh (2009), who examined its use in catalyzing additions to beta-dimethyl(phenyl)silylmethylene malonate (Chowdhury & Ghosh, 2009).

Material Science and Engineering Applications

In material science and engineering, compounds related to this compound have been used in the synthesis of novel materials. Li et al. (2012) synthesized novel [60]fullerene pyrrolidines containing the trifluoromethyl group, analyzing their optical and electrochemical properties, which could be useful in photovoltaic conversion materials (Li, Yu, Fang, & Wei, 2012). Yan et al. (2011) synthesized fluorinated polyimides derived from a similar compound, demonstrating their potential use in applications requiring high thermal stability and optical transparency (Yan, Chen, Yan, Huang, Chen, Xu, Yeung, & Yi, 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the trifluoromethyl group in pyrrolidines has been explored for its potential in drug development. Olszewska et al. (2020) investigated a novel trifluoromethyl-functionalized phosphonopyrrole, demonstrating its efficacy in inhibiting cancer cell growth and migration (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).

Mécanisme D'action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse therapeutic applications .

Mode of Action

The pyrrolidine ring is a common feature in many bioactive molecules, suggesting it plays a crucial role in their interaction with biological targets . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

One study showed significant analgesic activity of a related compound, suggesting potential analgesic effects of 4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQCNBXBTKAVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)

![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)

![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)